1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine
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Overview
Description
1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a piperazine ring, a phenyl group, and a pyrazole moiety, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a dihaloalkane.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with muscarinic receptors, nitric oxide synthase, and other enzymes involved in inflammatory and cardiovascular pathways.
Pathways Involved: It modulates cholinergic-nitric oxide signaling, leading to sympathoinhibition, hypotension, and anti-inflammatory effects.
Comparison with Similar Compounds
1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors.
2-(4-(1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol: Known for its cardiovascular effects, including sympathoinhibition and hypotension.
The uniqueness of this compound lies in its specific combination of the pyrazole and piperazine moieties, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
917872-81-2 |
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Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[phenyl-[4-(1H-pyrazol-4-yl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C20H22N4/c1-2-4-17(5-3-1)20(24-12-10-21-11-13-24)18-8-6-16(7-9-18)19-14-22-23-15-19/h1-9,14-15,20-21H,10-13H2,(H,22,23) |
InChI Key |
ZKEQGWUAIBAVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CNN=C4 |
Origin of Product |
United States |
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